molecular formula C21H27N5O3 B2356293 (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1448059-34-4

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2356293
CAS RN: 1448059-34-4
M. Wt: 397.479
InChI Key: YTQRTIPGUPNBPC-UHFFFAOYSA-N
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Description

The chemical compound (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a novel and potent small molecule inhibitor that has been the subject of much scientific research in recent years. This compound has shown promising results in a number of different areas of research, including cancer treatment, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of various novel compounds, including triazole derivatives and other heterocyclic compounds, utilizing morpholine or piperazine as key components. These syntheses often aim to explore the chemical space for potential biological activities or to develop new methodologies in organic synthesis. For instance, a study by Nagaraj et al. (2018) synthesized a new series of novel triazole analogues with (4-arylpiperazino)methanone structures, showing significant antibacterial activity against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of compounds synthesized using morpholine or piperazine. These compounds have been tested against various microorganisms to evaluate their potential as antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds showing good or moderate activities against the test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Properties

Research on the antioxidant properties of synthesized compounds reveals their potential therapeutic applications. Çetinkaya, Göçer, Menzek, & Gülçin (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their antioxidant activities, showing that these compounds possess effective antioxidant power, with significant radical scavenging activities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Anticancer Activity

The anticancer potential of synthesized compounds has also been a focus of research. Shi, Hu, Zhang, & Wu (2016) prepared a series of thiosemicarbazone derivatives under microwave irradiation and tested their cytotoxic activity against various human cancer cell lines. Some compounds displayed moderate anticancer activity, highlighting the potential of these molecules in cancer therapy (Shi, Hu, Zhang, & Wu, 2016).

Mechanism of Action

Target of Action

The primary target of the compound (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is the enzyme AKR1C3, also known as the type 5 17-beta-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in steroid hormone metabolism and is of interest as a potential target for drugs for leukemia and hormone-related cancers .

Mode of Action

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by inhibiting its activity. The compound is a potent and very isoform-selective inhibitor of AKR1C3 . The mode of action involves hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .

Pharmacokinetics

The compound’s molecular weight of 397479 suggests that it may have suitable pharmacokinetic properties for drug development.

Result of Action

The molecular and cellular effects of (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone’s action primarily involve the inhibition of AKR1C3, leading to potential disruption of steroid hormone metabolism. This disruption could have therapeutic implications in the treatment of leukemia and hormone-related cancers .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-29-19-5-3-17(4-6-19)21(27)26-9-7-25(8-10-26)20-15-18(16-22-23-20)24-11-13-28-14-12-24/h3-6,15-16H,2,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQRTIPGUPNBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

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